molecular formula C21H18FN3O2 B5704126 7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No. B5704126
M. Wt: 363.4 g/mol
InChI Key: YNCBAEINQWHUPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine, also known as DFP-10825, is a novel small-molecule inhibitor of protein kinase B (PKB/Akt) that has shown promising results in preclinical studies. PKB/Akt is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism, and is frequently dysregulated in various human cancers.

Mechanism of Action

7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine binds to the ATP-binding site of PKB/Akt and inhibits its activity by preventing the phosphorylation of downstream substrates, such as glycogen synthase kinase-3β (GSK-3β) and mammalian target of rapamycin (mTOR). This leads to the activation of pro-apoptotic pathways and the inhibition of cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including breast, prostate, lung, and colon cancer. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. This compound has also been shown to improve glucose metabolism and insulin sensitivity in diabetic mice, suggesting a potential role in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has several advantages for lab experiments, including its high potency and selectivity for PKB/Akt, its ability to sensitize cancer cells to chemotherapy and radiotherapy, and its potential use in combination therapy. However, this compound has some limitations, such as its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has shown promising results in preclinical studies, and several future directions are being explored. These include the development of more potent and selective analogs of this compound, the investigation of its efficacy in combination with other targeted therapies, the exploration of its potential use in other diseases, such as neurodegenerative disorders, and the development of novel drug delivery systems to improve its bioavailability and pharmacokinetics.
Conclusion
This compound is a novel small-molecule inhibitor of PKB/Akt that has shown promising results in preclinical studies. Its high potency and selectivity for PKB/Akt, its ability to sensitize cancer cells to chemotherapy and radiotherapy, and its potential use in combination therapy make it a promising candidate for further development. However, more research is needed to optimize its pharmacokinetics and explore its potential use in other diseases.

Synthesis Methods

7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine was synthesized by a multi-step process that involved the reaction of 3,4-dimethoxybenzaldehyde and 4-fluorobenzaldehyde with 2-methylpyrazolone to form the corresponding chalcones. The chalcones were then cyclized with hydrazine hydrate to yield the pyrazolopyrimidine core structure, which was further modified with various substituents to optimize the potency and selectivity of the compound.

Scientific Research Applications

7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has been extensively studied in preclinical models of cancer, where it has shown potent and selective inhibition of PKB/Akt activity, leading to decreased cell proliferation, increased apoptosis, and reduced tumor growth. This compound has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, suggesting a potential role in combination therapy. In addition, this compound has been investigated for its potential use in other diseases, such as diabetes and neurodegenerative disorders, where PKB/Akt is also involved in the pathogenesis.

properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2/c1-13-20(14-4-7-16(22)8-5-14)21-23-11-10-17(25(21)24-13)15-6-9-18(26-2)19(12-15)27-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCBAEINQWHUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.